molecular formula C10H10N2O B1388012 1-(1-Methyl-1H-indazol-5-yl)ethanone CAS No. 1159511-24-6

1-(1-Methyl-1H-indazol-5-yl)ethanone

Cat. No.: B1388012
CAS No.: 1159511-24-6
M. Wt: 174.2 g/mol
InChI Key: NDQKQWAVLOAVRY-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazol-5-yl)ethanone is a chemical compound with the molecular formula C10H10N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Methyl-1H-indazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Scientific Research Applications

1-(1-Methyl-1H-indazol-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1-Methyl-1H-indazol-5-yl)ethanone can be compared with other indazole derivatives, such as:

  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Methyl-1H-indazole-4-propanoic acid
  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

These compounds share a similar indazole core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Biological Activity

1-(1-Methyl-1H-indazol-5-yl)ethanone is an indazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

The molecular formula for this compound is C10H10N2OC_{10}H_{10}N_2O. It can be synthesized through several methods, typically involving the reaction of indazole derivatives with acetylating agents. A common synthesis pathway includes:

  • Starting Material : Indazole derivative
  • Reagents : Acetylating agents (e.g., acetic anhydride)
  • Conditions : Reflux in an appropriate solvent (e.g., methanol)

This synthesis allows for structural modifications that can enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. For instance, derivatives of indazole have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. A study highlighted that compounds with similar structures demonstrated significant activity against various cancer cell lines, suggesting a potential mechanism involving the inhibition of critical signaling pathways related to tumor growth .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Preliminary assays have indicated that it can inhibit the growth of certain bacterial strains, with the effectiveness increasing at higher concentrations. For example, a study reported a dose-dependent increase in the zone of inhibition against specific pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects likely involves the interaction with various molecular targets, including enzymes and receptors critical for disease progression. Molecular docking studies suggest that this compound may bind effectively to targets such as DNA gyrase, which plays a crucial role in bacterial DNA replication .

Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for cancer therapy .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. The results showed that at a concentration of 2.5 mg/mL, the compound produced substantial zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli. This suggests that structural modifications could enhance its antibacterial properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Methylindazole Indazole core with methyl substitutionModerate antimicrobial activity
Indazole Derivatives Various substitutions on indazoleDiverse biological activities
1-(3,6-Dimethylindazol-4-yl)ethanone Dimethyl substitution on indazoleStrong anticancer properties

This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound within this class of compounds.

Properties

IUPAC Name

1-(1-methylindazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKQWAVLOAVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653461
Record name 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-24-6
Record name 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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